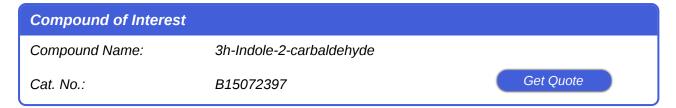


An In-depth Technical Guide to Indole-2carbaldehyde and Its Derivatives

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **3H-Indole-2-carbaldehyde**, with a primary focus on its more stable and commonly referenced tautomer, 1H-Indole-2-carbaldehyde. The guide covers its chemical properties, synthesis, and known biological activities, particularly in the context of drug discovery and development.

Chemical Data Summary

The nomenclature surrounding indole-2-carbaldehyde can be ambiguous. "**3H-Indole-2-carbaldehyde**" refers to a specific tautomeric form. However, the most stable and commonly available form is 1H-Indole-2-carbaldehyde. Additionally, a related but distinct compound, 3H-Indole-2-carboxaldehyde, 3-oxo-, is also sometimes referenced. The key quantitative data for these compounds are summarized below for clarity.



Property	1H-Indole-2-carbaldehyde	3H-Indole-2- carboxaldehyde, 3-oxo-
CAS Number	19005-93-7[1]	90483-94-6
Molecular Formula	C ₉ H ₇ NO[1]	C ₉ H ₅ NO ₂
Molecular Weight	145.16 g/mol [1]	159.141 g/mol
Appearance	Light yellow to pink or brown powder[1]	Not specified
Melting Point	138-142 °C	Not specified
IUPAC Name	1H-indole-2-carbaldehyde[2]	3-oxo-3H-indole-2- carbaldehyde

Synthesis of 1H-Indole-2-carbaldehyde

1H-Indole-2-carbaldehyde is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals.[1] Several methods for its synthesis have been reported, including the oxidation of 2-hydroxymethylindole and the McFadyen and Stevens procedure from 2-ethoxycarbonylindoles.[3]

A common laboratory-scale synthesis involves the formylation of indole.[4]

Materials:

- Indole
- Tetrahydrofuran (THF), dry
- n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi)
- N,N-dimethylformamide (DMF), anhydrous
- · Diethyl ether
- Brine (saturated aqueous NaCl solution)



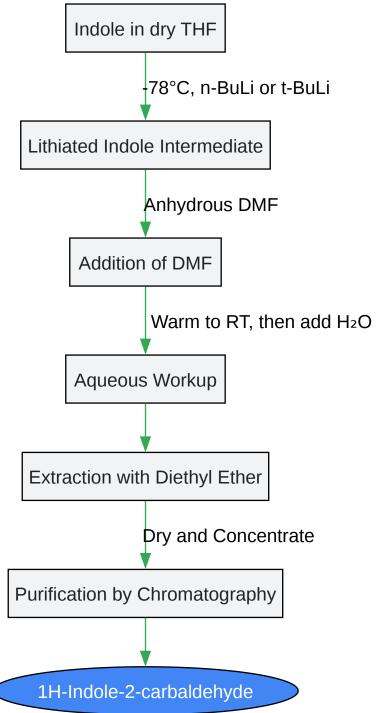
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- Dissolve indole in dry THF and cool the solution to -78°C.
- Slowly add a solution of n-butyllithium or tert-butyllithium to the cooled indole solution and stir for approximately 30-60 minutes.
- Add anhydrous N,N-dimethylformamide to the reaction mixture.
- Allow the mixture to warm to room temperature over a period of about 1.5 hours.
- Quench the reaction by adding water and stir for 15 minutes.
- Add diethyl ether to extract the product. Separate the organic layer and wash it multiple times with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
- Purify the resulting solid by silica gel chromatography, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure 1H-Indole-2-carbaldehyde.[4]



Synthesis Workflow for 1H-Indole-2-carbaldehyde



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A simplified workflow for the synthesis of 1H-Indole-2-carbaldehyde.

Biological Activity and Applications







While direct studies on the signaling pathways of 1H-Indole-2-carbaldehyde are limited, its derivatives, particularly indole-2-carboxylic acids, have garnered significant interest in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1]

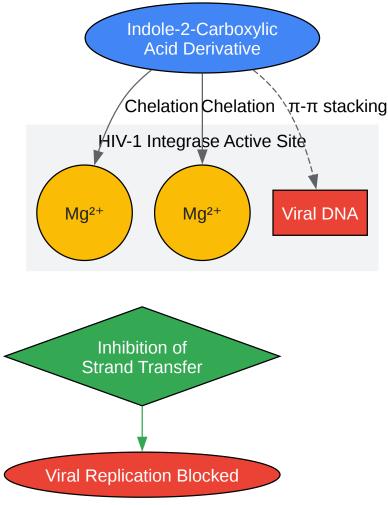
A notable application of the indole-2-carbaldehyde scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is a crucial enzyme for the replication of the virus.[5] Derivatives of indole-2-carboxylic acid have been designed and synthesized to target this enzyme.

Mechanism of Action:

The proposed mechanism involves the indole core and the C2 carboxyl group of these derivatives chelating with two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase. This interaction effectively inhibits the strand transfer process, a critical step in the integration of the viral DNA into the host genome, thereby preventing viral replication.[7][8] Structural optimizations of these derivatives, such as introducing a halogenated benzene ring at the C6 position, can enhance the binding to the viral DNA through π - π stacking interactions, further improving the inhibitory effect.[5][8]



Mechanism of Action of Indole-2-Carboxylic Acid Derivatives as HIV-1 INSTIs



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Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

In conclusion, while **3H-Indole-2-carbaldehyde** itself is a less common tautomer, the broader class of indole-2-carbaldehydes and their derivatives represent a versatile and valuable scaffold for medicinal chemistry and drug development, with demonstrated potential in the fight against HIV. Further research into the biological activities of these compounds is warranted.

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